(3Z)-3-[(4-ethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a phenylpiperazine moiety, and an ethylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 1-(4-phenylpiperazin-1-yl)methanamine.
Formation of the Ethylphenyl Imino Group: The final step involves the condensation of the intermediate with 4-ethylbenzaldehyde under basic conditions to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structural features, such as the ethyl group on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H28N4O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C27H28N4O/c1-2-21-12-14-22(15-13-21)28-26-24-10-6-7-11-25(24)31(27(26)32)20-29-16-18-30(19-17-29)23-8-4-3-5-9-23/h3-15H,2,16-20H2,1H3 |
InChI Key |
KIHLKPYZXYJSKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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